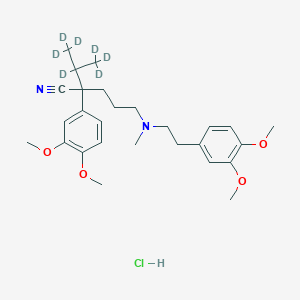

Verapamil-D7 Hydrochloride

説明

Verapamil-D7 Hydrochloride is a deuterated form of Verapamil Hydrochloride, a phenylalkylamine calcium channel blocker. It is primarily used in scientific research to study the pharmacokinetics and metabolism of Verapamil. The deuterium atoms in this compound replace hydrogen atoms, providing a stable isotope that can be traced more easily in biological systems.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Verapamil-D7 Hydrochloride involves the incorporation of deuterium atoms into the Verapamil molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis using deuterated reagents or hydrogen-deuterium exchange.

Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and isotopic enrichment.

化学反応の分析

Types of Reactions: Verapamil-D7 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form metabolites.

Reduction: Reduction reactions can modify the functional groups in the molecule.

Substitution: Substitution reactions can occur at specific sites in the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, nucleophiles.

Major Products:

Oxidation Products: Metabolites with modified functional groups.

Reduction Products: Reduced forms of the original molecule.

Substitution Products: Molecules with substituted functional groups.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C27H32D7ClN2O4

- Molecular Weight : 498.11 g/mol

- CAS Number : 1188265-55-5

- Purity : Typically >99% by HPLC

Pharmacological Applications

-

Calcium Channel Blocker Studies :

Verapamil-D7 Hydrochloride retains the pharmacological properties of verapamil, a well-known calcium channel blocker. It is used in studies to investigate the mechanisms of calcium ion influx inhibition which is crucial in treating conditions like hypertension and angina . -

Drug Metabolism Research :

The deuterium labeling allows for enhanced tracking of metabolic pathways in pharmacokinetic studies. Researchers use this compound to distinguish between the labeled and unlabeled forms of the drug during metabolism assessments, thereby providing insights into its bioavailability and metabolic stability . -

Multidrug Resistance Studies :

Research has shown that this compound can inhibit leukotriene C4 transport by the multidrug resistance protein MRP1. This property is particularly significant for studies focusing on overcoming drug resistance in cancer therapy .

In Vitro Applications

-

Cell Culture Studies :

This compound is utilized in cell culture experiments to assess its effects on cellular calcium levels and to evaluate its role in modulating drug transport mechanisms across cell membranes . -

Biochemical Assays :

The compound serves as a valuable tool in various biochemical assays aimed at understanding the interactions between calcium channels and other cellular components. Its deuterium labeling helps in precise quantification during mass spectrometry analysis .

In Vivo Applications

-

Pharmacokinetic Studies :

In animal models, this compound is employed to study the pharmacokinetics of calcium channel blockers, allowing researchers to observe absorption, distribution, metabolism, and excretion processes with greater accuracy due to its unique isotopic signature . -

Therapeutic Efficacy Trials :

Ongoing clinical research utilizes this compound to evaluate the therapeutic efficacy of calcium channel blockers in diverse populations, particularly focusing on how genetic variations affect drug response and metabolism .

Case Study 1: Drug Interaction Studies

A study published in the Journal of Biological Chemistry explored how (S)-Verapamil interacts with various transport proteins. The findings indicated that this compound could effectively inhibit MRP1-mediated transport, suggesting potential applications in enhancing drug delivery systems for resistant cancer cells .

Case Study 2: Pharmacokinetics

Research conducted at Oregon State University assessed the dissolution profiles of verapamil formulations using this compound as a tracer. The study demonstrated significant differences in absorption rates influenced by formulation variables, providing insights into optimizing drug delivery methods for clinical use .

作用機序

Verapamil-D7 Hydrochloride exerts its effects by inhibiting calcium ion influx through L-type calcium channels in vascular smooth muscle and myocardium. This leads to:

Relaxation of Vascular Smooth Muscle: Reduces vascular resistance and lowers blood pressure.

Coronary Vasodilation: Increases blood flow to the heart muscle.

Slowed AV Node Conduction: Controls heart rate in conditions like supraventricular tachycardia.

The molecular targets include L-type calcium channels, and the pathways involved are related to calcium ion regulation and signal transduction in cardiovascular tissues.

類似化合物との比較

Verapamil-D7 Hydrochloride is unique due to its deuterium content, which provides advantages in tracing and studying the compound in biological systems. Similar compounds include:

Verapamil Hydrochloride: The non-deuterated form used in clinical settings.

Diltiazem: Another calcium channel blocker with similar therapeutic uses.

Nifedipine: A dihydropyridine calcium channel blocker with different chemical structure but similar pharmacological effects.

This compound stands out due to its enhanced stability and traceability in research applications.

生物活性

Verapamil-D7 Hydrochloride, a deuterated form of the well-known calcium channel blocker Verapamil, has gained attention in pharmacological research due to its unique isotopic labeling. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, providing a comprehensive overview supported by diverse sources.

Verapamil-D7 functions primarily as a calcium channel blocker , specifically inhibiting L-type calcium channels. This inhibition reduces the influx of calcium ions into cells, leading to decreased muscle contraction and vasodilation. The presence of deuterium does not significantly alter the mechanism but enhances the compound's traceability in metabolic studies, allowing researchers to track its pharmacokinetics more effectively.

Pharmacological Properties

The pharmacological properties of Verapamil-D7 are akin to those of its non-deuterated counterpart. It is primarily used for:

- Supraventricular tachyarrhythmias : Effective in managing acute episodes.

- Angina : Both chronic stable and vasospastic angina are treated with this compound.

- Hypertension : Though not FDA-approved for this indication, it shows potential .

Comparative Table of Calcium Channel Blockers

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| Verapamil | Calcium channel blocker | Standard treatment for hypertension and arrhythmias. |

| Diltiazem | Calcium channel blocker | Similar effects but with different structural properties. |

| Nifedipine | Primarily vascular | More selective for vascular smooth muscle. |

| Verapamil-D7 | Deuterated calcium blocker | Enhanced tracing capabilities in metabolic studies. |

Pharmacokinetics and Metabolism

Research indicates that Verapamil-D7 exhibits similar pharmacokinetic profiles to that of standard Verapamil. A study involving six participants demonstrated that the blood concentration of Verapamil was effectively measured over time under various conditions (tablets vs. suspension) to assess absorption rates . The incorporation of deuterium allows for precise tracking without altering the biological function, providing insights into its metabolism and interactions within biological systems.

Case Studies and Research Findings

- In Vitro Studies : Research has shown that Verapamil-D7 can inhibit the transport of leukotriene C4 by multidrug resistance protein 1 (MDR1), highlighting its role in drug transport mechanisms within cells. This is crucial for understanding how structural modifications can influence drug efficacy and safety.

- Dissolution Studies : A study on the dissolution characteristics of Verapamil formulations revealed that using smaller drug particles resulted in prolonged drug release. The gastroretentive formulation maintained plasma levels within therapeutic ranges, demonstrating effective absorption and reduced dosing frequency .

- Pharmacokinetic Analysis : A comparative analysis evaluated the pharmacokinetics of Verapamil in different formulations. Results indicated that the deuterated form provided a more stable profile in vivo, enhancing therapeutic outcomes while minimizing side effects associated with traditional formulations .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Verapamil-D7 Hydrochloride and ensuring isotopic purity?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to distinguish Verapamil-D7 from non-deuterated analogs. The USP methods for Verapamil Hydrochloride (e.g., chromatographic purity testing using a C18 column and mobile phase of acetonitrile-phosphate buffer) can be adapted, with adjustments to account for deuterium-induced retention time shifts . Isotopic purity should be confirmed via nuclear magnetic resonance (NMR) or high-resolution MS to verify ≥99% deuterium incorporation at specified positions .

Q. How does the deuterium labeling in this compound affect its use as an internal standard in pharmacokinetic studies?

- Methodology : Deuterium labeling minimizes metabolic interference while retaining similar physicochemical properties to non-deuterated Verapamil. In mass spectrometry, the 7-D7 label provides a distinct mass shift (+7 Da), enabling precise quantification in biological matrices. Validate the internal standard by spiking known concentrations into plasma/serum and comparing recovery rates against non-deuterated controls .

Advanced Research Questions

Q. How can researchers address discrepancies in assay results when using pharmacopeial methods for this compound?

- Methodology : Pharmacopeial methods (e.g., USP) for Verapamil Hydrochloride may require optimization for deuterated analogs. For example, electrode-based assays may show variances up to 0.6% due to isotopic effects; recalibrate detection systems using deuterated reference standards . Cross-validate results with orthogonal techniques (e.g., NMR or differential scanning calorimetry) to resolve contradictions between purity assays and structural data .

Q. What strategies are effective in minimizing interference from related compounds during chromatographic analysis of this compound?

- Methodology : Optimize gradient elution in HPLC to separate Verapamil-D7 from impurities like 3,4-dimethoxybenzyl alcohol (retention time ~0.4) and verapamil-related compound A (~0.5). Use a system suitability solution containing 0.1% each of deuterated and non-deuterated analogs to confirm resolution. Adjust column temperature (25–40°C) and flow rate (1.0–1.5 mL/min) to enhance peak symmetry .

Q. How do isotopic effects influence the stability and metabolic profiling of this compound in vitro?

- Methodology : Conduct comparative stability studies under accelerated conditions (40°C/75% RH) to assess deuterium’s impact on degradation pathways. Use hepatic microsomal assays to monitor CYP3A4-mediated metabolism; deuterium at specific positions may reduce first-pass metabolism, altering metabolite ratios. Validate findings with LC-MS/MS to track deuterium retention in major metabolites .

Q. What experimental designs are critical for validating this compound’s role in P-glycoprotein (P-gp) inhibition assays?

- Methodology : Employ bidirectional transport assays (e.g., Caco-2 cell monolayers) with and without Verapamil-D7. Compare efflux ratios of probe substrates (e.g., digoxin) to assess P-gp inhibition potency. Ensure deuterium labeling does not alter membrane permeability by measuring apparent permeability (Papp) values against non-deuterated controls .

Q. Data Analysis and Reporting

Q. How should researchers statistically reconcile batch-to-batch variability in this compound synthesis?

- Methodology : Apply multivariate analysis (e.g., principal component analysis) to correlate synthesis parameters (e.g., deuterium source purity, reaction time) with isotopic purity outcomes. Report variability as relative standard deviation (RSD) across ≥3 independent batches, adhering to USP guidelines for acceptable limits (e.g., ≤2% RSD for assay results) .

Q. What validation criteria are essential for publishing this compound pharmacokinetic data?

- Methodology : Follow FDA bioanalytical guidelines:

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/i1D3,2D3,20D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQPXTMNIUCOSY-OMVHPOPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。